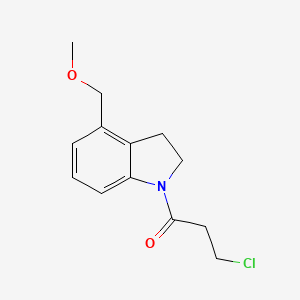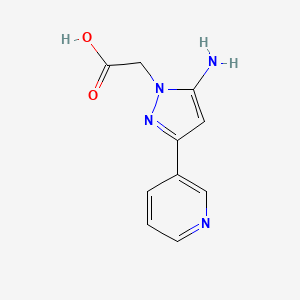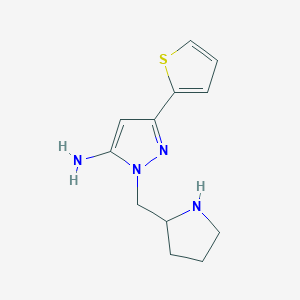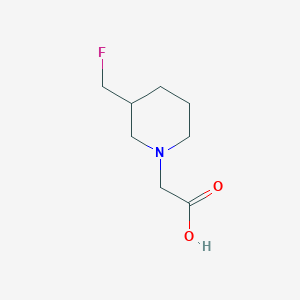
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid is a fluorinated organic compound belonging to the piperidine derivatives family. This compound features a fluoromethyl group attached to the third position of the piperidine ring, which is further connected to an acetic acid moiety. The presence of fluorine atoms often imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Safety and Hazards
While specific safety and hazard information for “2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid” is not available in the retrieved sources, general safety measures for handling piperidine derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives have been found to exhibit significant activity against various targets .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. This binding is often mediated by the formation of hydrogen bonds and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for the compound’s biological activity and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for the compound’s interaction with its target biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the nucleophilic substitution reaction, where a fluoromethyl group is introduced to the piperidine ring. This can be achieved by reacting piperidine with a suitable fluoromethylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the fluoromethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation can yield carboxylic acids or their derivatives.
Reduction can produce reduced fluoromethyl groups or other reduced derivatives.
Substitution reactions can result in various substituted piperidines or fluoromethylated compounds.
Vergleich Mit ähnlichen Verbindungen
2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Uniqueness: 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid is unique due to its specific structural features, such as the fluoromethyl group and the acetic acid moiety. These features can impart distinct chemical and biological properties compared to similar compounds, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZLXMDKRJFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


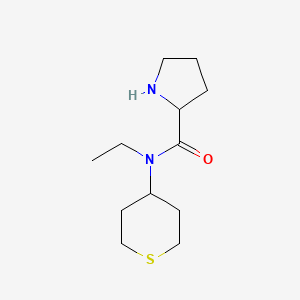

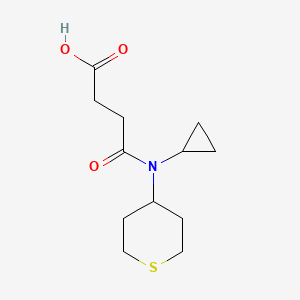
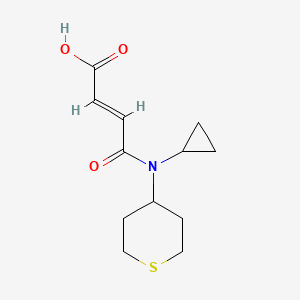
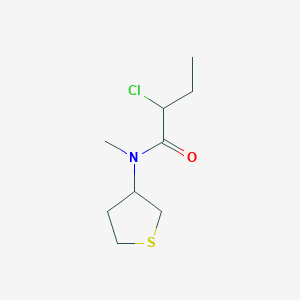

![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)
